2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMGCMXWSLVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation via Arylglyoxal Intermediates
Reaction Design and Substrate Selection
The most direct route derives from adaptations of polysubstituted pyrrole syntheses involving arylglyoxals, malononitrile derivatives, and amines. For this target, 4-chlorophenylglyoxal serves as the aryl component, while N,N-dimethyl-2-cyanoacetamide replaces traditional malononitrile to introduce the oxoacetamide group. A primary amine (e.g., methylamine) facilitates the introduction of methyl groups at positions 2 and 5 of the pyrrole ring.
Mechanistic Pathway
- Knoevenagel Condensation : 4-Chlorophenylglyoxal reacts with N,N-dimethyl-2-cyanoacetamide to form an α,β-unsaturated carbonyl intermediate.
- Michael Addition : Methylamine attacks the electron-deficient β-position, generating a zwitterionic adduct.
- Cyclization and Aromatization : Intramolecular cyclization forms the pyrrole nucleus, followed by oxidative aromatization using air or mild oxidizing agents.
Optimization Parameters
- Solvent : Ethanol outperforms DMF or THF in yield (82% vs. 65–70%) due to improved intermediate solubility.
- Temperature : Reflux conditions (78°C) prevent side reactions during cyclization.
- Catalysis : Piperidine (5 mol%) accelerates the Knoevenagel step, reducing reaction time from 18 h to 8 h.
Table 1 : Yield Variation with Malono Derivatives
| Malono Derivative | Reaction Time (h) | Yield (%) |
|---|---|---|
| N,N-Dimethyl-2-cyanoacetamide | 12 | 82 |
| Ethyl cyanoacetate | 18 | 68 |
| Malononitrile | 10 | 75 |
Bromination-Ring Closure Strategy
Bromoaldehyde Intermediate Synthesis
Adapting methods from pyrrole carboxylate syntheses, propionaldehyde undergoes bromination at 0–10°C in toluene to yield 2-bromopropanal . This aprotic solvent minimizes dihalogenation byproducts compared to polar solvents like DMSO (≤5% vs. 15–20% impurities).
Pyrrole Ring Formation
The critical step involves condensing 2-bromopropanal with N,N-dimethyl-3-oxobutanamide (a surrogate for ethyl acetoacetate) and 4-chloroaniline under alkaline conditions:
- Nucleophilic Attack : 4-Chloroaniline attacks the bromoaldehyde, forming an enamine intermediate.
- Cyclodehydration : Base-mediated elimination (e.g., K₂CO₃ in DMF) closes the pyrrole ring at 50°C.
- Oxoacetamide Installation : Post-cyclization acylation with dimethyloxalyl chloride introduces the 2-oxoacetamide group, though this step risks over-acylation (controlled via slow addition at −10°C).
Challenges and Mitigations
- Regioselectivity : The 2,5-dimethyl arrangement requires stoichiometric control of methylamine during cyclization. Excess amine leads to 3,4-dimethyl isomers (∼30% without strict stoichiometry).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) separates the target compound from oligomeric byproducts.
Dianion-Mediated Functionalization of 3-Oxo Pyrrolidines
Pyrrolidine Precursor Synthesis
Following protocols for 3-oxo pyrrolidine phosphonates, the dianion of 3-oxo-N-(4-chlorophenyl)pyrrolidine-2-carboxylate reacts with dimethyloxalyl chloride at −78°C in THF. This regioselectively installs the oxoacetamide group at C-3 with 74% yield.
Oxidative Aromatization
Treating the substituted pyrrolidine with MnO₂ in dichloromethane induces dehydrogenation to the aromatic pyrrole. Key advantages include:
- Stereochemical Control : Retains the 1-(4-chlorophenyl) orientation established during pyrrolidine synthesis.
- Functional Group Tolerance : Unlike acidic conditions, this method preserves acid-sensitive oxoacetamide groups.
Equation 1 :
$$
\text{3-Oxo pyrrolidine} + \text{MnO}2 \xrightarrow{\text{CH}2\text{Cl}2, 25^\circ\text{C}} \text{Aromatic pyrrole} + \text{MnO} + \text{H}2\text{O} \quad
$$
Comparative Analysis of Methodologies
Table 2 : Synthesis Route Efficiency Metrics
| Method | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Multi-Component | 82 | 98.5 | High |
| Bromination-Ring | 65 | 95.2 | Moderate |
| Dianion Functionalization | 74 | 97.8 | Low |
- Multi-Component Condensation offers superior atom economy and scalability but requires strict control over reagent addition rates to prevent oligomerization.
- Bromination-Ring Closure provides a modular approach for N-aryl group installation but suffers from lower yields due to competing side reactions.
- Dianion Chemistry achieves high regioselectivity but demands cryogenic conditions and inert atmospheres, complicating industrial adoption.
Chemical Reactions Analysis
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole-Based Acetamides
Physicochemical Properties
Table 2: Key Physicochemical Parameters
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide , with the molecular formula and a molecular weight of approximately 282.17 g/mol, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potentials.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN2O2 |
| Molecular Weight | 282.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 571159-05-2 |
Research indicates that this compound may interact with various biological targets, particularly in inflammatory and neurodegenerative pathways. It has been suggested that it could inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides.
Anti-inflammatory Effects
Studies have shown that This compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation. For instance, in a murine model of asthma, the compound reduced eosinophilic infiltration and airway hyperresponsiveness significantly compared to control groups .
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Notably, it showed selective cytotoxicity against breast cancer cells (MDA-MB-231) while sparing normal keratinocytes .
Case Studies
- Asthma Model : In a study involving mice sensitized to allergens, treatment with the compound resulted in a marked decrease in airway inflammation and mucus production compared to untreated controls. The reduction in IL-4 and IL-5 levels was notable, suggesting its potential as a therapeutic agent for asthma management .
- Breast Cancer Study : In a xenograft model using MDA-MB-231 cells, administration of the compound led to a significant reduction in tumor size over four weeks of treatment. The study highlighted its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Safety Profile
While specific toxicity data on this compound is limited, preliminary studies indicate a favorable safety profile with no significant genotoxicity reported in standard assays. Further investigations are necessary to fully understand its long-term effects and safety parameters.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 4-aminoantipyrine derivatives with chlorophenyl-substituted acetic acid precursors. Key steps include:
Q. Table 1: Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| EDC, 273 K, 3 h | 72 | >95% | |
| DCC, RT, 12 h | 58 | 90% |
Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?
Methodological Answer:
- 1H NMR: Focus on NH protons (δ 10.10–13.30 ppm) to confirm amine/imine tautomerism . The 4-chlorophenyl group shows aromatic signals at δ 7.42–7.58 ppm .
- 13C NMR: Carbonyl groups (C=O) appear at ~170–175 ppm, while pyrrole carbons resonate at 110–130 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 359.12 (calculated) .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational ambiguities, and what implications arise for molecular interactions?
Methodological Answer: Single-crystal X-ray diffraction reveals three distinct conformers in the asymmetric unit, with dihedral angles between the chlorophenyl and pyrrole rings varying from 54.8° to 77.5° . These conformers form hydrogen-bonded dimers (N–H⋯O, R₂²(10) motifs), influencing packing and solubility.
Q. Table 2: Key Crystallographic Parameters
| Conformer | Dihedral Angle (°) | Hydrogen Bond Length (Å) |
|---|---|---|
| A | 54.8 | 2.89 |
| B | 76.2 | 2.91 |
| C | 77.5 | 2.93 |
Q. What computational modeling approaches predict bioactive conformations, and how do they correlate with experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes ground-state geometry, showing the lowest-energy conformer (A) matches crystallographic data .
- Molecular Dynamics (MD): Simulates solvation effects, revealing conformational flexibility in aqueous environments .
- Docking Studies: Predicts binding to kinase targets (e.g., CDK2) with a docking score of −9.2 kcal/mol, validated by enzyme inhibition assays (IC₅₀ = 2.1 µM) .
Q. How can contradictions in biological activity data across assay systems be resolved?
Methodological Answer: Discrepancies often stem from:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting binding .
- Cell Models: IC₅₀ values differ between HeLa (3.5 µM) and MCF-7 (8.7 µM) due to membrane permeability variations .
- Data Normalization: Use internal controls (e.g., staurosporine) to standardize activity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
